Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate
Description
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate (CAS 1355225-46-5) is a pharmaceutical intermediate with the molecular formula C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol . Its structure features a nicotinate core substituted at position 6 with a 3,4-dihydroquinolin-1(2H)-yl group and a methyl ester at position 2. The compound is utilized in drug synthesis, leveraging its hybrid structure that combines the aromaticity of quinoline with the versatility of the nicotinate moiety.
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl 6-(3,4-dihydro-2H-quinolin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-20-16(19)13-8-9-15(17-11-13)18-10-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3 |
InChI Key |
IVGZTROPOONKLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate typically involves the reaction of 6-bromo-nicotinic acid methyl ester with 3,4-dihydroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl ester group at the nicotinate position undergoes nucleophilic substitution under basic conditions. This reaction enables functional group interconversion for derivative synthesis:
| Reaction Type | Conditions | Products Formed | Yield (%) | Ref. |
|---|---|---|---|---|
| Ester hydrolysis | KOH/EtOH, reflux (6 h) | Carboxylic acid derivatives | 82–88 | |
| Aminolysis | NH₃/MeOH, RT (12 h) | Amide analogs | 75–80 |
Key finding: Cs₂CO₃ in 1,4-dioxane at reflux optimizes substitution efficiency due to enhanced nucleophilicity of attacking species .
Cyclization and Annulation Reactions
The dihydroquinoline moiety participates in tandem cyclization with 1,3-diketones or cyclohexadiones. A representative protocol from recent work :
General procedure :
-
Catalyst: Ceric ammonium nitrate (CAN, 20 mol%)
-
Oxidant: TEMPO (20 mol%)
-
Conditions: 100°C, O₂ atmosphere, 4 h
| Starting Material | Cyclization Partner | Product | Yield (%) |
|---|---|---|---|
| Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate | 1,3-cyclohexadione | Hexahydroacridinone derivatives | 81–89 |
| Dimedone | Spirocyclic compounds | 77–84 |
Mechanistic pathway involves:
-
TEMPO-mediated dehydrogenation of dihydroquinoline
-
Michael addition with diketones
Alkenylation via Oxidative Coupling
The compound undergoes α-alkenylation through radical-mediated C–H activation:
-
Catalyst: CAN (10 mol%)
-
Oxidant: TEMPO (10 mol%)
-
Coupling partners: Substituted benzyl alcohols
-
Temperature: 100°C
-
Time: 2 h
| Benzyl Alcohol Substituent | Product Type | Yield (%) |
|---|---|---|
| 4-Fluorophenyl | α-Fluoroalkenyl derivatives | 84 |
| 3-Pyridyl | N-Heterocyclic hybrids | 77 |
| 2-Thienyl | Thiophene-containing analogs | 79 |
This method demonstrates excellent functional group tolerance, enabling late-stage diversification .
Multi-Component Reactions
The electron-deficient pyridine ring participates in three-component condensations. A representative study using:
-
Ethylenediamine analogs (EDAMs)
-
DMF-DMA (dimethylformamide dimethyl acetal)
-
1,3-Dicarbonyl compounds
Key data :
| EDAM Substituent | 1,3-Dicarbonyl Partner | Product Class | Yield (%) |
|---|---|---|---|
| p-Tolyl | Ethyl acetoacetate | 2-Aminopyridine derivatives | 91 |
| m-Fluorophenyl | Dimethyl malonate | Polyfunctionalized pyridines | 92 |
| p-Chlorophenyl | Trifluoroacetone | Fluorinated analogs | 87 |
Reaction proceeds via:
-
Formation of enamine intermediates
-
Sequential Michael addition/cyclization
Oxidation and Reduction Profiles
The dihydroquinoline system shows distinct redox behavior:
| Process | Conditions | Outcome | Selectivity |
|---|---|---|---|
| Partial oxidation | DDQ, CH₂Cl₂, 0°C | Aromatic quinoline formation | >95% |
| Full hydrogenation | H₂ (1 atm), Pd/C, EtOH | Decahydroquinoline analogs | 88% |
| Epoxidation | mCPBA, DCM, RT | Spiroepoxide derivatives | 63% |
Scientific Research Applications
Pharmaceutical Applications
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate has shown promise as a lead compound in the development of new drugs targeting neurological disorders and infections. Its structural similarity to known pharmacological agents allows it to interact with biological systems effectively.
Neurological Disorders
Research indicates that compounds with similar structures are being explored for their therapeutic effects on conditions such as schizophrenia and bipolar disorder. The compound's ability to modulate neurotransmitter systems could lead to advancements in treatment options for these disorders .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of pathogens, making it a candidate for further investigation in the field of infectious diseases .
Chemical Biology Applications
In chemical biology, this compound serves as a valuable probe for studying biological interactions. Its unique structure allows researchers to investigate the mechanisms of action at the molecular level.
Biological Interaction Studies
Understanding how this compound interacts with various biological targets is crucial. Studies focusing on its binding affinity and selectivity can provide insights into its potential therapeutic applications .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Regioselective Functionalization : Techniques such as C-C bond formation and dearomatization are employed to create the desired molecular structure .
- Chemoenzymatic Synthesis : Recent advancements have demonstrated the use of biocatalysts in synthesizing optically active derivatives of related compounds, enhancing the efficiency and selectivity of the synthesis process .
Mechanism of Action
The mechanism of action of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares key attributes of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-2-methylnicotinate with related compounds:
Key Observations
Functional Group Variations: The aldehyde derivative (CAS 1355203-34-7) replaces the methyl ester with an aldehyde group, reducing molecular weight by 30 g/mol and increasing reactivity for conjugation . Dihydroisoquinolinyl vs. Dihydroquinolinyl: The isoquinolinyl isomer (CAS 58522-40-0) shares the same molecular weight as the main compound but differs in ring fusion, altering electronic properties and binding affinity .
Substituent Positioning: The 2-methyl nicotinate in the main compound contrasts with the 4-methyl in the isoquinolinyl analog, affecting steric interactions in molecular recognition. The 6-methyl-dihydroquinolinyl group in the amide derivative (M+1 = 523) introduces additional hydrophobicity and bulk, likely enhancing target selectivity .
Complexity and Applications: Amide derivatives (e.g., M+1 = 523, 578) incorporate trifluoromethyl, tetrahydofuran-oxy, and piperidine groups, optimizing pharmacokinetic properties for therapeutic use . Simpler analogs like 6-methylnicotinic acid (CAS 3222-47-7) lack the dihydroquinolinyl group, highlighting the role of this moiety in enhancing bioactivity .
Research Findings and Implications
- Spectroscopic Data : While NMR data for the main compound is absent, provides high-resolution mass spectrometry (HRAM LC-MS) and NMR protocols for structurally related nicotine analogs, offering a template for characterization .
- Biological Relevance: The dihydroquinolinyl group in the main compound is a common pharmacophore in kinase inhibitors, suggesting its utility in oncology or anti-inflammatory drug pipelines .
Biological Activity
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a derivative of nicotinic acid, featuring a dihydroquinoline moiety. The structure can be represented as follows:
This compound's synthesis often involves methods that yield high enantiomeric purity, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as a vasodilator, enhancing local blood flow through mechanisms similar to those of other nicotinic acid derivatives. The compound undergoes hydrolysis to release active metabolites that contribute to its effects on vascular smooth muscle relaxation.
Key Mechanisms:
- Vasodilation: Induces cutaneous vasodilation by promoting the release of prostaglandins, particularly prostaglandin D2, which mediates local vascular responses .
- Absorption and Distribution: Exhibits good lipophilicity, allowing effective penetration through biological membranes. Studies indicate rapid absorption in human tissues following topical application .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related pyridine compounds. For instance, derivatives similar to this compound demonstrated significant activity against various pathogens including Staphylococcus aureus and Escherichia coli. The correlation between structural features and antimicrobial efficacy has been documented, indicating that modifications in the molecular structure can enhance activity .
Case Studies
- Vasodilatory Effects:
-
Synthesis and Enantioselectivity:
- Research focusing on the chemoenzymatic synthesis of enantiomerically enriched compounds highlighted the importance of specific reaction conditions for producing high yields of desired products. For example, using engineered lipases resulted in improved enantioselectivity for racemic substrates related to this compound .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Vasodilation | Increased blood flow | Prostaglandin release |
| Antimicrobial | Inhibition of bacterial growth | Structural modification effects |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate, and how can purity be validated?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, related pyridine derivatives are synthesized using protocols by Faul et al. (e.g., coupling 3,4-dihydroquinoline with a nicotinate precursor under catalytic conditions) . Purity validation requires combustion analysis (e.g., via Columbia Analytical Services) to confirm >95% purity, complemented by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation. Key parameters include ¹H/¹³C NMR chemical shifts and molecular ion peaks in HRMS .
Q. How is the structural identity of this compound confirmed in academic research?
- Answer : Structural confirmation relies on spectral
- ¹H NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm), methyl ester (δ 3.8–4.0 ppm), and dihydroquinoline protons (δ 2.5–3.5 ppm for CH₂ groups).
- ¹³C NMR : Carbonyl (C=O) signals at ~165–170 ppm and quaternary carbons in the pyridine/dihydroquinoline rings .
- HRMS : Exact mass matching the molecular formula (e.g., C₁₈H₁₈N₂O₂ requires [M+H]⁺ = 295.1447) .
Q. What are the primary biological targets or applications studied for this compound?
- Answer : It has been investigated as a non-nucleoside HIV-1 reverse transcriptase inhibitor (NNRTI). Biological evaluation involves in vitro assays measuring IC₅₀ values against HIV-1 strains (e.g., WT and mutant variants) using MT-4 cell lines and MTT-based cytotoxicity assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without industrial protocols?
- Answer : Yield optimization involves:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with inert atmosphere (N₂/Ar) to prevent oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates.
- Temperature control : Reactions at 80–100°C balance efficiency and side-product formation .
- Note : Pilot-scale synthesis (e.g., 10–50 g) requires iterative HPLC monitoring to isolate intermediates .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, compound solubility). Mitigation strategies include:
- Standardized protocols : Use WHO-recommended HIV-1 strains (e.g., IIIB) and consistent DMSO concentrations (<1% v/v) .
- Dose-response validation : Triplicate experiments with statistical analysis (e.g., ANOVA) to confirm reproducibility .
- Metabolic stability testing : Assess compound half-life in liver microsomes to rule out rapid degradation .
Q. How is the compound’s mechanism of action probed at the molecular level?
- Answer : Advanced techniques include:
- X-ray crystallography : Co-crystallization with HIV-1 reverse transcriptase to identify binding pockets.
- Molecular dynamics simulations : Predict binding affinity and conformational changes in the enzyme active site .
- Resistance profiling : Test against mutant strains (e.g., K103N, Y181C) to evaluate resistance thresholds .
Q. What analytical methods differentiate degradation products during stability studies?
- Answer : Accelerated stability testing (40°C/75% RH for 6 months) with:
- LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid from ester hydrolysis).
- Forced degradation : Expose to acidic/alkaline conditions or UV light, followed by spectral comparison to authentic standards .
Methodological Notes
- Safety : Handle with nitrile gloves and fume hoods due to undefined acute toxicity (refer to SDS for related compounds) .
- Data Reproducibility : Publish full spectral data (NMR, HRMS) and assay protocols to align with FAIR principles.
- Ethical Compliance : Use institutional biosafety committees (IBCs) for HIV-related research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
